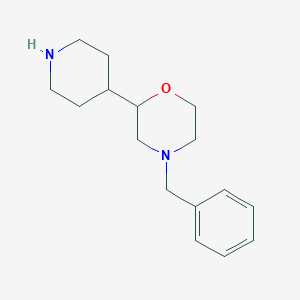![molecular formula C16H12BrNS B13558557 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile is a chemical compound with the molecular formula C16H12BrNS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopropylbenzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile typically involves the reaction of 3-bromothiophenol with 3-cyclopropylbenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)sulfanyl]-3-cyclopropylbenzonitrile
- 4-[(3-Fluorophenyl)sulfanyl]-3-cyclopropylbenzonitrile
- 4-[(3-Methylphenyl)sulfanyl]-3-cyclopropylbenzonitrile
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C16H12BrNS |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanyl-3-cyclopropylbenzonitrile |
InChI |
InChI=1S/C16H12BrNS/c17-13-2-1-3-14(9-13)19-16-7-4-11(10-18)8-15(16)12-5-6-12/h1-4,7-9,12H,5-6H2 |
InChI Key |
RCCZFXPIZZMCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C#N)SC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)

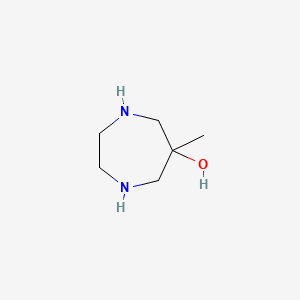
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

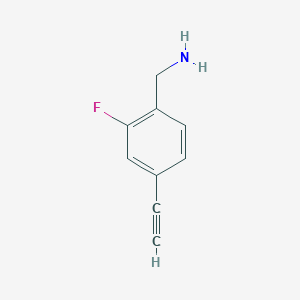
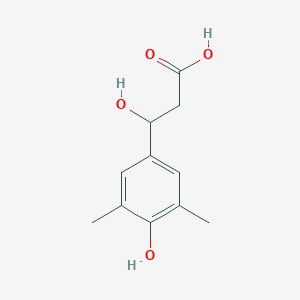
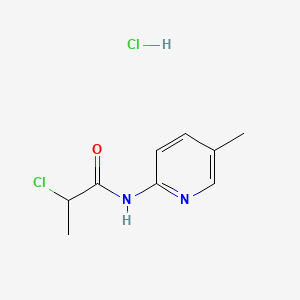


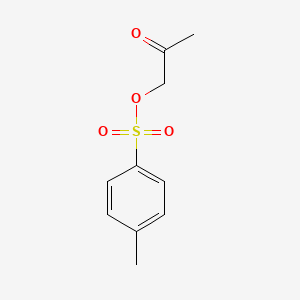
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
